Cas no 95356-84-6 (Thiazolo[2,3-c]-1,2,4-triazol-5(6H)-one,6-[(2-methoxyphenyl)methylene]-3-phenyl-)

Thiazolo[2,3-c]-1,2,4-triazol-5(6H)-one,6-[(2-methoxyphenyl)methylene]-3-phenyl- structure
95356-84-6 structure
Product Name:Thiazolo[2,3-c]-1,2,4-triazol-5(6H)-one,6-[(2-methoxyphenyl)methylene]-3-phenyl-
CAS No:95356-84-6
MF:C18H13N3O2S
MW:335.379722356796
CID:814566
PubChem ID:20111322
Update Time:2025-04-19

Thiazolo[2,3-c]-1,2,4-triazol-5(6H)-one,6-[(2-methoxyphenyl)methylene]-3-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Thiazolo[2,3-c]-1,2,4-triazol-5(6H)-one,6-[(2-methoxyphenyl)methylene]-3-phenyl-
    • (6E)-6-[(2-methoxyphenyl)methylidene]-3-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one
    • BRN 5608688
    • 95356-84-6
    • 6-((2-Methoxyphenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one
    • Thiazolo(2,3-c)-1,2,4-triazol-5(6H)-one, 6-((2-methoxyphenyl)methylene)-3-phenyl-
    • AKOS000351719
    • Inchi: 1S/C18H13N3O2S/c1-23-14-10-6-5-9-13(14)11-15-17(22)21-16(19-20-18(21)24-15)12-7-3-2-4-8-12/h2-11H,1H3/b15-11+
    • InChI Key: CTPNSKRGCSPDNO-RVDMUPIBSA-N
    • SMILES: S1/C(=C/C2C=CC=CC=2OC)/C(N2C1=NN=C2C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 335.07284784g/mol
  • Monoisotopic Mass: 335.07284784g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 507
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 82.3Ų
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